molecular formula C18H16FNO6 B460841 Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-76-4

Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460841
CAS No.: 825602-76-4
M. Wt: 361.3g/mol
InChI Key: PWLOMQOLXHDQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core, a 2-fluorophenyl substituent at position 4, a hydroxymethyl group at position 6, and an ethyl ester moiety at position 3. Key structural features include hydrogen-bonding capabilities (via the amino and hydroxyl groups) and electron-withdrawing effects from the 2-fluorophenyl substituent, which may influence reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6/c1-2-24-18(23)14-13(10-5-3-4-6-11(10)19)16-15(26-17(14)20)12(22)7-9(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOMQOLXHDQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The solvent-free synthesis of pyrano[3,2-b]pyran derivatives using SnCl₄/SiO₂ nanoparticles (NPs) provides a high-yield route to the target compound. The protocol involves a one-pot reaction of 2-fluorobenzaldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and kojic acid (1 mmol) in the presence of SnCl₄/SiO₂ NPs (0.004 g). The absence of solvent reduces waste, while the heterogeneous catalyst enhances recyclability.

Key parameters include:

  • Catalyst loading : 0.004 g of SnCl₄/SiO₂ NPs achieves 95% yield, whereas reducing the catalyst to 0.001 g drops the yield to 65%.

  • Temperature : Reactions proceed at 80°C under solvent-free conditions, completing within 15 minutes.

  • Workup : The product is isolated via hot ethanol extraction, filtration, and recrystallization from ethanol.

Mechanistic Insights

The SnCl₄/SiO₂ NPs act as a Lewis acid, facilitating Knoevenagel condensation between 2-fluorobenzaldehyde and malononitrile to form an α,β-unsaturated intermediate. Subsequent Michael addition of kojic acid and cyclization yields the pyrano[3,2-b]pyran core. The hydroxymethyl and ethoxycarbonyl groups are introduced via regioselective esterification during cyclization.

Ionic Liquid-Mediated Three-Component Synthesis

Green Chemistry Approach

A room-temperature synthesis in the ionic liquid [bmim]BF₄ offers an eco-friendly alternative. The reaction combines 2-fluorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and kojic acid (1 mmol) with triethylamine (1 mmol) as a base. The ionic liquid serves as both solvent and catalyst, enabling reuse for up to five cycles without significant activity loss.

Critical conditions:

  • Reaction time : 4–6 hours at 25°C.

  • Yield : 88–92% after recrystallization from ethanol.

  • Purification : The product is filtered, washed with water, and the ionic liquid is recovered via vacuum drying.

Structural Confirmation

The product’s structure is verified via 1H^1H NMR, IR, and HRMS. For example, the hydroxymethyl group resonates at δ 4.80 ppm as a singlet, while the ethyl ester’s methylene protons appear as a quartet at δ 4.18 ppm. The fluorophenyl ring’s protons show characteristic coupling (J=8.4HzJ = 8.4 \, \text{Hz}) in the aromatic region.

Comparative Analysis of Methodologies

Efficiency and Sustainability

  • SnCl₄/SiO₂ NPs : Superior for rapid synthesis (15 minutes) and high yields (95%) but requires elevated temperatures.

  • Ionic liquid [bmim]BF₄ : Operates at ambient conditions with minimal energy input, though reaction times are longer (4–6 hours).

Catalyst Recyclability

  • SnCl₄/SiO₂ NPs are recoverable via filtration but gradually lose activity due to nanoparticle aggregation.

  • [bmim]BF₄ retains 90% efficiency after five cycles, making it more sustainable for industrial applications.

Substrate Scope and Limitations

Both methods tolerate electron-withdrawing (e.g., -F, -Cl) and electron-donating (-OCH₃) groups on the benzaldehyde moiety. However, sterically hindered aldehydes (e.g., 2,6-difluorobenzaldehyde) reduce yields by 20–30% due to slower cyclization.

Synthetic Challenges and Solutions

Byproduct Formation

Competing pathways may generate 8-oxo-4H-pyrano[3,2-b]pyran isomers if the Michael addition step is incomplete. This is mitigated by strict stoichiometric control (1:1:1 ratio of reactants) and excess catalyst.

Purification Difficulties

The product’s polar hydroxymethyl group complicates isolation. Recrystallization from ethanol-water (3:1) mixtures enhances purity (>98%) by removing unreacted kojic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of specific enzymes in a biological system or interaction with other molecules in a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Structural analogs of the target compound differ primarily in phenyl ring substituents (halogen type/position) and ester groups. These variations significantly alter physicochemical and spectroscopic properties. Key examples include:

Compound Name Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) pKa
Target Compound 2-fluorophenyl Ethyl C₁₈H₁₅FNO₆ 376.32* Not reported Not reported Not reported
Methyl 2-amino-4-(2-chlorophenyl)-... 2-chlorophenyl Methyl C₁₇H₁₄ClNO₆ 363.75 Not reported 1.53±0.1 15.28±0.10
Ethyl 2-amino-4-(2,6-dichlorophenyl)-... 2,6-dichlorophenyl Ethyl C₁₈H₁₅Cl₂NO₆ 412.22 Not reported Not reported Not reported
Methyl 4-(4-chlorophenyl) analog 4-chlorophenyl Methyl C₁₇H₁₄ClNO₆ 363.75 Not reported Not reported Not reported

*Calculated based on molecular formula.

  • Dichloro derivatives (e.g., 2,6-dichlorophenyl in ) exhibit increased molecular weight and lipophilicity.
  • Ester Groups : Ethyl esters (target compound, ) may confer slightly higher lipophilicity than methyl analogs (), influencing bioavailability and membrane permeability.

Physicochemical Properties

Available data for analogs suggest trends in density, boiling points, and acidity:

  • Density : The 2-chlorophenyl methyl ester has a predicted density of 1.53±0.1 g/cm³, typical for aromatic heterocycles.
  • pKa : The pKa of 15.28±0.10 for the 2-chlorophenyl methyl ester indicates weak acidity, likely from the hydroxymethyl group.
  • Molecular Weight: Dichloro derivatives (e.g., ) have the highest molecular weights (~412 g/mol), while mono-halogenated analogs range between 363–376 g/mol.

Spectroscopic Characteristics

IR and NMR data for related compounds highlight substituent-driven spectral differences:

  • IR Spectroscopy: Analogs with cyano groups (e.g., 6h in ) show a sharp peak at ~2191 cm⁻¹ (C≡N stretch), absent in the target compound. All derivatives exhibit broad O–H/N–H stretches (~3400–3270 cm⁻¹) and carbonyl peaks (C=O at ~1636 cm⁻¹; ester C=O likely ~1700 cm⁻¹) .
  • NMR : The 2-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR signals and aromatic proton splitting patterns, differing from chloro-substituted analogs (e.g., ).

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H16FNO6
  • Molecular Weight: 361.33 g/mol
  • CAS Number: 664999-76-2
  • Structure: The compound features a pyrano[3,2-b]pyran core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit promising anticancer properties. This compound has shown potential in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
    • It targets tubulin polymerization, which is crucial for cancer cell division and survival.
  • Case Studies:
    • In vitro studies have demonstrated that this compound inhibits the growth of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
    • Another study highlighted its efficacy against non-small cell lung cancer, showing a significant reduction in cell viability .

Antimicrobial Activity

This compound also exhibits antimicrobial properties.

  • Spectrum of Activity:
    • The compound has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
    • It demonstrates a mechanism involving disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the fluorophenyl group and hydroxymethyl substituent can significantly influence its potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased anticancer activity
Alteration of hydroxymethyl groupEnhanced antimicrobial properties

Research Findings

Recent studies have focused on synthesizing new derivatives based on the pyrano[3,2-b]pyran framework. These derivatives have been evaluated for their biological activities and potential therapeutic applications.

  • Synthesis Techniques:
    • Various synthetic routes have been developed to create analogs with improved efficacy and reduced toxicity.
    • Biocatalysis using graphene oxide has been explored to enhance the yield and purity of these compounds .
  • In Vivo Studies:
    • Preliminary animal studies are underway to assess the pharmacokinetics and therapeutic potential in vivo.
    • Early results suggest favorable absorption and bioavailability profiles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?

The compound is synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Knoevenagel condensation : To form the pyran ring system under microwave-assisted or reflux conditions .
  • Selective fluorophenyl incorporation : Achieved via nucleophilic substitution or Suzuki coupling using 2-fluorophenylboronic acid derivatives .
  • Hydroxymethyl functionalization : Introduced via reductive amination or hydrolysis of protected intermediates (e.g., Boc groups) .
  • Ethyl ester formation : Final carboxylate esterification using ethyl chloroformate .

Example Reaction Conditions (adapted from ):

StepReagents/ConditionsYield (%)
1Knoevenagel (microwave, 120°C, 2 h)65–70
22-Fluorophenylboronic acid, Pd(PPh₃)₄, DMF, 80°C55
3NaBH₄, MeOH, RT85

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assignments focus on pyran ring protons (δ 4.75–5.07 ppm for -CH groups) and fluorophenyl aromatic signals (δ 6.70–7.34 ppm) .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) groups; ~2200 cm⁻¹ indicates nitrile intermediates (if present) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+1]⁺ at m/z 328–350 confirms molecular weight .

Key NMR Assignments (from ):

Proton/Groupδ (ppm)Multiplicity
Pyran -CH4.75Singlet
Hydroxymethyl3.71Singlet
Fluorophenyl7.00–7.34Multiplet

Advanced Research Questions

Q. How can synthesis scalability challenges (e.g., low yields) be addressed?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for improved fluorophenyl coupling efficiency .
  • Solvent selection : Use 1,4-dioxane instead of DMF to reduce side reactions during condensation steps .
  • Temperature control : Lower reaction temperatures (60–70°C) for hydroxymethyl stabilization .

Case Study : A 20% yield improvement was achieved by substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) in Knoevenagel steps .

Q. What computational strategies are suitable for analyzing bioactivity or stability?

  • Molecular Dynamics (MD) Simulations : Study solvation effects on the hydroxymethyl group’s conformational flexibility .
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Docking Studies : Model interactions with enzymes (e.g., kinases) using PyMOL or AutoDock .

Example MD Findings (from ):

ParameterValue
RMSD (Å)1.2
Solvent-accessible surface area450 Ų

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY/HSQC) : Resolve overlapping signals (e.g., fluorophenyl vs. pyran protons) .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
  • Synthetic intermediate analysis : Compare spectra of intermediates to identify impurities (e.g., unreacted boronic acid) .

Q. Example Workflow :

Perform HSQC to correlate δ 4.75 ppm (pyran -CH) with 13C signals.

Re-crystallize from ethanol/water to remove byproducts .

Q. What strategies enhance the compound’s stability during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydroxymethyl oxidation .
  • pH control : Maintain solutions at pH 6–7 to avoid ester hydrolysis .

Stability Data (from ):

ConditionDegradation (%)Time (weeks)
25°C, air154
-20°C, argon<512

Q. How can researchers validate bioactivity hypotheses for this compound?

  • Enzyme inhibition assays : Test against serine hydrolases or kinases using fluorogenic substrates .
  • Cellular cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Preliminary Bioactivity (from ):

Target (IC₅₀)Value (µM)
Kinase A12.3
Kinase B8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.